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Abstract
Crisugabalin (also known as HSK16149) is a novel, third-generation gabapentinoid

distinguished by its unique tricyclic cage-like molecular structure.[1] This structural feature

imparts enhanced molecular rigidity, leading to superior target affinity, metabolic stability, and a

favorable pharmacokinetic profile compared to its predecessors, gabapentin and pregabalin.[1]

As a highly selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs),

crisugabalin effectively modulates neuronal excitability, offering a promising therapeutic option

for various neurological disorders, particularly neuropathic pain.[2][3] This technical guide

provides an in-depth overview of the core structural attributes of crisugabalin, its mechanism

of action, synthesis, and a summary of key preclinical and clinical data. Detailed experimental

protocols for pivotal assays are also presented to facilitate further research and development.

Core Structure and Synthesis
Crisugabalin, with the IUPAC name 2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-

tricyclo[4.2.1.03,8]nonanyl]acetic acid, possesses a distinctive tricyclic cage-like core.[4] This

rigid structure is a key differentiator from other gabapentinoids and is central to its enhanced

pharmacological properties.[1]
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The synthesis of crisugabalin is a multi-step process. A representative synthetic route is

outlined in the patent literature (WO2020029762). The process involves the formation of the

key tricyclic intermediate followed by subsequent modifications to introduce the aminomethyl

and acetic acid moieties.

A crucial step in the synthesis involves the reaction of specific precursors under controlled

conditions to yield the foundational tricyclic structure. For instance, one described method

involves dissolving a key intermediate (1B) in dichloromethane, followed by the addition of DMF

and oxalyl chloride. The reaction mixture is then treated with tetrahydropyrrole and

triethylamine at a controlled temperature. The pH is subsequently adjusted with hydrochloric

acid. Further purification steps, such as recrystallization or chromatography, are employed to

isolate the desired compound. Another purification method described involves the use of

anhydrous sodium bisulfite followed by pH adjustment with sodium hydroxide and extraction

with n-hexane.[4] The final steps of the synthesis involve the reduction of a nitrile group to an

amine and hydrolysis to the carboxylic acid to yield crisugabalin.

Mechanism of Action
Similar to other gabapentinoids, crisugabalin's primary mechanism of action is the modulation

of neuronal calcium influx through high-affinity binding to the α2δ-1 subunit of voltage-gated

calcium channels.[2][5][6] This interaction is believed to reduce the release of excitatory

neurotransmitters, such as glutamate and substance P, from presynaptic nerve terminals,

thereby dampening neuronal hyperexcitability.[5][6]

The unique tricyclic structure of crisugabalin contributes to its significantly higher binding

affinity for the α2δ-1 subunit compared to pregabalin.[2]
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Crisugabalin's Mechanism of Action
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Quantitative Data
Binding Affinity

Compound Target IC50 (nM) Reference

Crisugabalin α2δ-1 subunit 4.0 [2]

Pregabalin α2δ-1 subunit 92.0 [2]

Pharmacokinetic Properties
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Parameter Value Species Notes Reference

Half-life (t1/2) 3.7 - 6.4 h
Healthy Chinese

Subjects
- [7]

Cmax Increase

(Mild Renal

Impairment)

6.00% Human

Compared to

normal renal

function.

[8]

Cmax Increase

(Moderate Renal

Impairment)

13.83% Human

Compared to

normal renal

function.

[8]

Cmax Increase

(Severe Renal

Impairment)

21.63% Human

Compared to

normal renal

function.

[8]

AUC0-inf

Increase (Mild

Renal

Impairment)

14.63% Human

Compared to

normal renal

function.

[8]

AUC0-inf

Increase

(Moderate Renal

Impairment)

119.57% Human

Compared to

normal renal

function.

[8]

AUC0-inf

Increase (Severe

Renal

Impairment)

272.61% Human

Compared to

normal renal

function.

[8]

Brain Tissue

Exposure

18-fold lower

than pregabalin
Preclinical

Indicates a

potentially more

benign

neurotoxicity

profile.

[2]

Clinical Efficacy in Postherpetic Neuralgia (Phase 3)
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Treatmen
t Group

N
Baseline
ADPS
(Mean)

Change
from
Baseline
in ADPS
at Week
12 (LSM ±
SE)

LSM
Differenc
e vs.
Placebo
(95% CI)

P-value
vs.
Placebo

Referenc
e

Crisugabali

n 40 mg/d
121

Not

Reported
-2.2 (0.2)

-1.1 (-1.6

to -0.7)
< .001 [2]

Crisugabali

n 80 mg/d
121

Not

Reported
-2.6 (0.2)

-1.5 (-2.0

to -1.0)
< .001 [2]

Placebo 124
Not

Reported
-1.1 (0.2) - - [2]

ADPS: Average Daily Pain Score; LSM: Least Squares Mean; SE: Standard Error; CI:

Confidence Interval.

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain
(Phase 2/3)

Treatment
Group

N

Change in VAS
from Baseline
at Week 4
(LSM)

P-value vs.
Pregabalin

Reference

Crisugabalin 40

mg/day
44 -14.4 0.0069 [9]

Pregabalin 300

mg/day
46 -7.1 - [9]

VAS: Visual Analog Scale; LSM: Least Squares Mean. This study enrolled patients with an

inadequate response to prior pregabalin treatment.

Experimental Protocols
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Radioligand Binding Assay for α2δ-1 Subunit
This protocol is a generalized procedure for determining the binding affinity of a compound to

the α2δ-1 subunit.

Objective: To determine the half-maximal inhibitory concentration (IC50) of crisugabalin for the

α2δ-1 subunit of voltage-gated calcium channels.

Materials:

Membrane preparations from cells expressing the α2δ-1 subunit.

Radioligand (e.g., [3H]-gabapentin or a suitable alternative).

Crisugabalin and pregabalin (as a comparator) at various concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce

non-specific binding.

Scintillation cocktail.

96-well filter plates and a cell harvester.

Scintillation counter.

Procedure:

Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation,

varying concentrations of the unlabeled ligand (crisugabalin or pregabalin), and a fixed

concentration of the radioligand in the binding buffer.

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C)

for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
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Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass

fiber filters using a cell harvester. This separates the bound from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.[10]

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the specific binding by subtracting the non-specific binding

(measured in the presence of a high concentration of an unlabeled ligand) from the total

binding. Plot the specific binding as a function of the logarithm of the competitor

concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50

value.

Start
Prepare reaction mixture:
Membranes, Radioligand,

Unlabeled Ligand

Incubate to reach
equilibrium

Rapidly filter to separate
bound and free ligand

Wash filters to remove
non-specific binding

Measure radioactivity
(Scintillation Counting)

Analyze data and
calculate IC50 End
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Radioligand Binding Assay Workflow

Chronic Constriction Injury (CCI) Model of Neuropathic
Pain in Rats
This protocol outlines a common procedure for inducing and assessing neuropathic pain in a

preclinical animal model.

Objective: To evaluate the analgesic efficacy of crisugabalin in a rat model of chronic

neuropathic pain.

Materials:

Male Sprague-Dawley or Wistar rats (200-250 g).

Anesthetic (e.g., isoflurane).
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Surgical instruments.

Chromic gut or silk sutures (e.g., 4-0).

Von Frey filaments for assessing mechanical allodynia.

Plantar test apparatus for assessing thermal hyperalgesia.

Crisugabalin at desired doses.

Vehicle control.

Procedure:

Anesthesia and Surgical Preparation: Anesthetize the rat and shave the lateral surface of the

left thigh.

Sciatic Nerve Exposure: Make an incision in the skin and bluntly dissect through the biceps

femoris muscle to expose the sciatic nerve.[6]

Ligation: Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing

between them.[6] The ligatures should be tight enough to cause a slight constriction but not

arrest the epineural blood flow.[6]

Wound Closure: Suture the muscle layer and close the skin incision with wound clips or

sutures.

Post-operative Care: Allow the animals to recover for a period (e.g., 7 days) for the

neuropathic pain to develop.

Behavioral Testing (Baseline): Before drug administration, assess baseline pain thresholds

for mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and thermal

hyperalgesia (paw withdrawal latency to a radiant heat source).

Drug Administration: Administer crisugabalin or vehicle orally to the rats.

Post-dosing Behavioral Testing: At various time points after drug administration, repeat the

mechanical and thermal sensitivity tests to assess the analgesic effect of the treatment.
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Data Analysis: Compare the paw withdrawal thresholds and latencies between the

crisugabalin-treated and vehicle-treated groups. A significant increase in withdrawal

threshold or latency in the treated group indicates an analgesic effect.

Start
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CCI Model Experimental Workflow

Phase 3 Clinical Trial for Postherpetic Neuralgia
This is a summary of the methodology for a Phase 3 clinical trial evaluating crisugabalin.

Objective: To evaluate the efficacy and safety of crisugabalin in adults with postherpetic

neuralgia.[2]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[2]

Participants: Adults with a diagnosis of postherpetic neuralgia and an average daily pain score

(ADPS) of 4 or greater on an 11-point numeric rating scale.[2]

Interventions:

Crisugabalin 40 mg/day (20 mg twice daily).[2]

Crisugabalin 80 mg/day (40 mg twice daily).[2]

Placebo.[2]

Treatment Duration: 12 weeks of double-blind treatment.[2]

Primary Efficacy Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at

week 12.[2]

Secondary Efficacy Endpoints:

Proportion of patients with ≥30% and ≥50% reduction in ADPS at week 12.

Change in the Short-Form McGill Pain Questionnaire (SF-MPQ) score.

Change in the Daily Sleep Interference Scale (DSIS) score.

Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests,

vital signs, and electrocardiograms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/chronic-constriction-injury.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Randomization
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Logical Flow of Phase 3 Clinical Trial

Conclusion
Crisugabalin represents a significant advancement in the development of gabapentinoids. Its

unique tricyclic cage-like structure confers a superior pharmacological profile, including higher

binding affinity for the α2δ-1 subunit and a favorable pharmacokinetic and safety profile.

Clinical trials have demonstrated its efficacy in treating neuropathic pain conditions, such as

postherpetic neuralgia and diabetic peripheral neuropathic pain, with a rapid onset of action.

The detailed experimental protocols provided in this guide are intended to support further

investigation into the therapeutic potential of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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